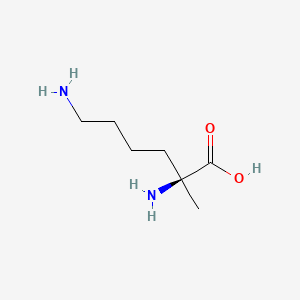
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2/‘-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE is a complex organometallic compound. It consists of a rhodium(III) center coordinated to a pentamethylcyclopentadienyl ligand and a 2’-deoxyadenosinato ligand, with triflate anions as counterions. This compound is notable for its unique cyclic trimer structure and its octahydrate form, which means it contains eight molecules of water of crystallization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2/‘-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE typically involves the reaction of rhodium(III) chloride with pentamethylcyclopentadiene in the presence of a base to form the pentamethylcyclopentadienyl rhodium(III) complex. This intermediate is then reacted with 2’-deoxyadenosine and triflic acid under controlled conditions to yield the desired cyclic trimer.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the rhodium center, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can take place, where the 2’-deoxyadenosinato or pentamethylcyclopentadienyl ligands are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of rhodium complexes with different ligand environments.
Applications De Recherche Scientifique
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its therapeutic potential in treating certain types of cancer and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE involves its interaction with molecular targets such as DNA and proteins. The rhodium center can coordinate to nucleophilic sites on DNA, leading to the formation of DNA adducts that disrupt the replication and transcription processes. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2/'-DEOXYADENOSINATO)(CYCLOPENTADIENYL)RHODIUM(III) TRIFLATE: Similar structure but with a cyclopentadienyl ligand instead of a pentamethylcyclopentadienyl ligand.
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)IRIDIUM(III) TRIFLATE: Similar structure but with iridium instead of rhodium.
(2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) CHLORIDE: Similar structure but with chloride anions instead of triflate.
Uniqueness
The uniqueness of (2/'-DEOXYADENOSINATO)(PENTAMETHYLCYCLOPENTADIENYL)RHODIUM(III) TRIFLATE CYCLIC TRIMER OCTAHYDRATE lies in its cyclic trimer structure and the presence of eight water molecules of crystallization. This unique arrangement can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
165193-34-0 |
|---|---|
Formule moléculaire |
C63H84F9N15O18Rh3S3 15* |
Poids moléculaire |
1915.33 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)







